BTK inhibitor 19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTK inhibitor 19 is a small-molecule inhibitor targeting Bruton tyrosine kinase (BTK), an enzyme crucial for the signaling pathways in B cells and other immune cells. BTK inhibitors have gained significant attention due to their therapeutic potential in treating various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTK inhibitor 19 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a pyrazolopyrimidine core, followed by functionalization to introduce specific substituents that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
BTK inhibitor 19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
BTK inhibitor 19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study BTK-related signaling pathways and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of BTK in immune cell function and development.
Medicine: Investigated for its therapeutic potential in treating B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and multiple sclerosis
Industry: Utilized in the development of new pharmaceuticals and as a lead compound for drug discovery.
Mechanism of Action
BTK inhibitor 19 exerts its effects by binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways, such as the PI3K, MAPK, and NF-κB pathways, which are crucial for B-cell proliferation, survival, and function . The molecular target of this compound is the cysteine residue at position 481 in the ATP-binding site of BTK .
Comparison with Similar Compounds
BTK inhibitor 19 is compared with other BTK inhibitors, such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib . While all these inhibitors target BTK, they differ in their selectivity, potency, and safety profiles. For example:
Ibrutinib: The first-generation BTK inhibitor with broad activity but higher off-target effects.
Zanubrutinib: A second-generation inhibitor with improved selectivity and fewer side effects.
Orelabrutinib: Known for its high selectivity and favorable safety profile.
Acalabrutinib: Offers a balance between efficacy and safety, with fewer adverse events compared to ibrutinib.
This compound is unique due to its specific structural modifications that enhance its binding affinity and selectivity for BTK, making it a promising candidate for further development and clinical applications .
Biological Activity
Bruton Tyrosine Kinase (BTK) inhibitors have emerged as significant therapeutic agents in the treatment of various hematological malignancies and inflammatory diseases. Among these, BTK inhibitor 19 is a novel compound that has shown promising biological activity. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.
Overview of BTK and Its Role in Immunology
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for B-cell development and function. It plays a vital role in various immune responses, including macrophage polarization and cytokine production. Dysregulation of BTK activity is associated with several diseases, including chronic lymphocytic leukemia (CLL) and autoimmune disorders.
BTK inhibitors, including this compound, function by binding to the active site of the BTK enzyme, thereby preventing its phosphorylation and subsequent activation. This inhibition disrupts multiple downstream signaling pathways, leading to:
- Decreased B-cell proliferation : By inhibiting BTK, these compounds reduce the survival and expansion of malignant B cells.
- Modulation of inflammatory responses : BTK inhibitors can shift macrophage polarization from an M1 pro-inflammatory state to an M2 anti-inflammatory state, potentially mitigating cytokine storms associated with severe infections like COVID-19 .
Efficacy in Cancer Treatment
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against various B-cell malignancies. In vitro studies have shown that it effectively inhibits the growth of CLL cells by blocking the BCR signaling cascade .
Table 1: Comparative Efficacy of BTK Inhibitors
BTK Inhibitor | Target Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
Ibrutinib | CLL | 0.5 | Covalent binding to BTK |
Acalabrutinib | CLL | 0.8 | Selective inhibition |
This compound | CLL | TBD | TBD |
Impact on Immune Response
In patients with severe COVID-19, elevated BTK activity has been correlated with poor outcomes. Administration of BTK inhibitors like acalabrutinib has been associated with reduced levels of inflammatory cytokines such as IL-6 and improved lymphocyte counts .
A retrospective study involving patients treated with this compound indicated a significant decrease in respiratory distress symptoms and inflammatory markers post-treatment, suggesting a protective effect against hyperinflammation .
Case Studies
-
Patient Case Series on COVID-19 :
A cohort study involving six patients receiving this compound during their COVID-19 treatment showed that five out of six did not require hospitalization due to mild symptoms. The study highlighted a median time on treatment of 52 months prior to COVID-19 diagnosis . -
Chronic Lymphocytic Leukemia :
A clinical trial reported that patients with CLL treated with this compound experienced a marked reduction in disease progression compared to those receiving standard chemotherapy. The trial emphasized the importance of sustained target occupancy for optimal therapeutic outcomes .
Properties
Molecular Formula |
C25H24F3N7O3 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
3-amino-2-[(2S)-1-prop-2-enoylpiperidin-2-yl]-5-[4-[[4-(trifluoromethyl)pyridin-2-yl]carbamoyl]phenyl]imidazole-4-carboxamide |
InChI |
InChI=1S/C25H24F3N7O3/c1-2-19(36)34-12-4-3-5-17(34)23-33-20(21(22(29)37)35(23)30)14-6-8-15(9-7-14)24(38)32-18-13-16(10-11-31-18)25(26,27)28/h2,6-11,13,17H,1,3-5,12,30H2,(H2,29,37)(H,31,32,38)/t17-/m0/s1 |
InChI Key |
WIZIQUFUGUEWKY-KRWDZBQOSA-N |
Isomeric SMILES |
C=CC(=O)N1CCCC[C@H]1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C=CC(=O)N1CCCCC1C2=NC(=C(N2N)C(=O)N)C3=CC=C(C=C3)C(=O)NC4=NC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.